4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
CAS No.: 1119452-69-5
Cat. No.: VC2309219
Molecular Formula: C11H10ClN3O2
Molecular Weight: 251.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119452-69-5 |
|---|---|
| Molecular Formula | C11H10ClN3O2 |
| Molecular Weight | 251.67 g/mol |
| IUPAC Name | 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
| Standard InChI | InChI=1S/C11H10ClN3O2/c1-13-11(16)8-4-2-7(3-5-8)10-14-9(6-12)17-15-10/h2-5H,6H2,1H3,(H,13,16) |
| Standard InChI Key | UHYKXGIATBITKD-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl |
| Canonical SMILES | CNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl |
Introduction
Chemical Structure and Properties
Structural Composition
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide features a 1,2,4-oxadiazole heterocyclic ring system connected to a benzamide group. The oxadiazole ring contains one oxygen atom and two nitrogen atoms in a five-membered structure, contributing to the compound's stability and reactivity profiles. The presence of the chloromethyl group at position 5 of the oxadiazole ring serves as a reactive site for potential chemical modifications, making this compound valuable in medicinal chemistry applications. The benzamide moiety features a secondary amide with a methyl substituent on the nitrogen atom.
The structural arrangement of this compound can be visualized as having two primary components: the oxadiazole ring system and the benzamide group, connected through the para position of the benzene ring. This configuration creates a planar molecular geometry that influences its binding capabilities with biological targets.
Physicochemical Properties
The compound exhibits distinct physicochemical properties that are relevant to its biological activity and synthetic applications. Table 1 summarizes the key properties of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide.
Table 1: Physicochemical Properties of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
| Property | Value |
|---|---|
| IUPAC Name | 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
| Molecular Formula | C₁₁H₁₀ClN₃O₂ |
| Molecular Weight | 251.67 g/mol |
| CAS Number | 1119452-69-5 |
| InChI | InChI=1S/C11H10ClN3O2/c1-13-11(16)8-4-2-7(3-5-8)10-14-9(6-12)17-15-10/h2-5H,6H2,1H3,(H,13,16) |
| InChIKey | UHYKXGIATBITKD-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl |
The compound's molecular weight and structure suggest moderate lipophilicity, which likely influences its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. The presence of both hydrogen bond donors and acceptors in its structure contributes to its ability to interact with various biological targets.
Synthesis Methods
The synthesis of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide typically involves multi-step reactions starting with appropriate benzamide derivatives. Common synthetic pathways include the reaction of substituted benzamide derivatives with chloromethyl oxadiazole precursors under specific reaction conditions. One established method utilizes 4-chloromethyl-5-methyl-1,3-dioxol-2-one as a starting material, which undergoes reaction with a benzamide derivative to form the desired product.
The general synthetic route can be outlined as follows:
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Preparation of the appropriately substituted benzamide component
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Synthesis of the chloromethyl oxadiazole precursor
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Coupling reaction between these two components
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Purification of the final product through recrystallization or chromatographic techniques
This synthetic approach typically requires careful control of reaction conditions, including temperature, solvent selection, and catalyst systems to achieve optimal yields and purity.
Biological Activities and Applications
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-oxadiazole moiety, including 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide and structurally related analogs, demonstrate notable antimicrobial activities. Studies examining similar oxadiazole compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli.
The antimicrobial activity of these compounds is attributed to the unique electronic properties of the oxadiazole ring and its ability to interact with specific bacterial targets. The presence of the chloromethyl group, which serves as an electrophilic center, may contribute to the compound's ability to bind covalently with nucleophilic groups in bacterial proteins, disrupting essential cellular processes.
Comparative studies with established antibiotics indicate that certain oxadiazole derivatives exhibit comparable minimum inhibitory concentration (MIC) values to standard treatments, highlighting their potential as candidates for new antimicrobial agent development.
Anticancer Activities
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide and related compounds have been investigated for their potential anticancer properties. Research on structurally similar oxadiazole derivatives has revealed promising antiproliferative activities against various cancer cell lines.
Studies focused on benzamide derivatives containing oxadiazole moieties have demonstrated significant inhibitory effects on cancer cell proliferation. The mechanism of action is believed to involve interaction with specific biological targets relevant to cancer cell growth and survival pathways. The oxadiazole ring system may contribute to these effects through its ability to interact with specific enzymes or receptors involved in cellular proliferation and apoptosis.
Table 2: Comparative Anticancer Activity of Selected Oxadiazole Compounds
| Compound | Cancer Cell Line | Growth Inhibition (%) | Concentration (μM) |
|---|---|---|---|
| Oxadiazole derivatives | SNB-19 (CNS) | 40-65 | 10 |
| Related compounds | NCI-H460 (Lung) | 35-70 | 10 |
| 1,2,4-Oxadiazole analogs | Various | 30-80 | 1-10 |
These findings suggest that 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide may exhibit similar anticancer properties, warranting further investigation into its specific mechanism of action and potential therapeutic applications.
Applications in Materials Science
Beyond its biological applications, 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide and similar compounds have been explored for their applications in materials science. The compound's unique electronic and optical properties make it potentially valuable in the development of new materials with specialized functionalities.
Research suggests that incorporation of oxadiazole moieties into polymer matrices can enhance thermal stability and mechanical strength of the resulting materials. The ability of the oxadiazole ring to participate in π-electron delocalization contributes to these enhanced material properties. Additionally, the compound's potential for further chemical modification through its chloromethyl group allows for the synthesis of various derivatives with tunable properties.
Structure-Activity Relationships
Comparison with Similar Compounds
To better understand the structure-activity relationships of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide, it is informative to compare it with structurally related compounds. Several such compounds appear in the literature, including those with different substituents on the benzamide nitrogen or variations in the position of the benzamide group relative to the oxadiazole ring .
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide, for instance, differs from our target compound by having a 3-methylbutyl group instead of a methyl group attached to the amide nitrogen. This structural difference likely influences the compound's lipophilicity, potentially affecting its bioavailability and pharmacokinetic properties .
Another related compound, 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide, lacks the N-methyl substitution altogether, possessing a primary amide instead of a secondary amide. This structural difference would influence the compound's hydrogen-bonding capabilities and potentially its interactions with biological targets.
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide represents another structural variant, with the oxadiazole-benzamide linkage occurring at the meta position of the benzene ring rather than the para position. Additionally, this compound features both methyl and ethyl substituents on the amide nitrogen, further influencing its lipophilicity and binding characteristics .
Structure-Function Correlations
The structural features of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide correlate with specific functional properties that influence its biological activities:
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The oxadiazole ring provides a rigid, planar structure that can participate in π-stacking interactions with aromatic amino acid residues in proteins, potentially enhancing binding affinity to biological targets.
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The chloromethyl group serves as an electrophilic center that can potentially react with nucleophilic groups in biological macromolecules, contributing to the compound's mechanism of action in certain biological contexts.
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The benzamide moiety can form hydrogen bonds through its carbonyl oxygen and N-H group, facilitating interactions with hydrogen bond donors and acceptors in biological targets.
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The N-methyl substituent influences the compound's lipophilicity and conformational preferences, potentially affecting its absorption, distribution, and target binding properties.
These structure-function correlations provide insights into the potential mechanisms by which 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide exerts its biological effects and guide rational design of optimized derivatives for specific applications.
Research Developments and Future Directions
Recent Investigations
Recent research on 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide and related oxadiazole compounds has focused on expanding our understanding of their biological activities and potential therapeutic applications. Studies have investigated the compound's interaction with specific molecular targets, including enzymes and receptors relevant to various disease states.
Molecular docking studies with related oxadiazole compounds have provided insights into their binding modes with biological targets such as tubulin, glycogen synthase kinase 3 (GSK-3), and other enzymes implicated in cancer and infectious diseases. These computational approaches, complemented by in vitro assays, have helped elucidate the structural features responsible for the compounds' biological activities.
Additionally, synthetic methodologies for preparing 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide and its derivatives have been refined, with emphasis on developing more efficient, environmentally friendly approaches that yield high-purity products suitable for biological evaluation.
Future Research Directions
Based on current knowledge and recent advances, several promising directions for future research on 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide can be identified:
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Detailed mechanistic studies to elucidate the precise molecular mechanisms underlying the compound's biological activities, including identification of specific cellular targets and signaling pathways affected.
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Structure optimization through systematic modification of the compound's structural features to enhance potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.
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Exploration of potential synergistic effects when used in combination with established therapeutic agents for antimicrobial and anticancer applications.
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Development of novel formulation approaches to enhance the compound's bioavailability and tissue-specific delivery for improved therapeutic efficacy.
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Investigation of additional applications beyond antimicrobial and anticancer activities, such as potential anti-inflammatory, antiviral, or neuroprotective effects.
These research directions hold promise for advancing our understanding of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide and harnessing its potential for diverse biomedical applications.
Analytical Methods and Characterization
Spectroscopic Analysis
The structural characterization of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, provides detailed information about the compound's structural arrangement and confirms the presence of key functional groups.
Infrared (IR) spectroscopy allows identification of characteristic absorption bands associated with the compound's functional groups, including the amide carbonyl stretch (typically around 1650-1630 cm⁻¹), C=N stretching vibrations of the oxadiazole ring, and N-H stretching vibrations.
Mass spectrometry (MS) provides information about the compound's molecular weight and fragmentation pattern, facilitating structural confirmation and purity assessment. High-resolution mass spectrometry (HRMS) can provide the exact mass measurement, confirming the molecular formula.
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